![molecular formula C6H9F2NO2 B1396078 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one CAS No. 1258639-19-8](/img/structure/B1396078.png)
3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one
Overview
Description
“3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one”, also known as DFHMP, is a compound used widely in scientific research and industry. It has a molecular formula of C6H9F2NO2 and a molecular weight of 165.14 g/mol .
Molecular Structure Analysis
The molecular structure of DFHMP consists of a piperidin-2-one ring with two fluorine atoms at the 3rd carbon position and a hydroxymethyl group at the 4th carbon position . The exact mass of the molecule is 165.06000 .
Chemical Reactions Analysis
While specific chemical reactions involving DFHMP are not detailed in the retrieved sources, similar compounds have been involved in various reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in functionalizing deboronation .
Scientific Research Applications
Synthesis and Chemical Properties
- Fluorinated piperidines, such as 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, are crucial in pharmaceutical and agrochemical chemistry. Their synthesis and N- and O-deprotection have been effectively demonstrated, highlighting their potential as versatile building blocks (Surmont et al., 2009).
- The volumetric properties of derivatives like 2-(hydroxymethyl)piperidine have been extensively studied, offering insights into their behavior in aqueous solutions, which is vital for various chemical applications (Kul et al., 2013).
CO2 Absorption Characteristics
- Studies focusing on CO2 absorption characteristics of functionalized piperidine derivatives, including those with hydroxyalkyl substituents, provide valuable data on their reactivity and potential utility in CO2 capture technologies (Robinson et al., 2011).
Synthesis of Derivatives and Complexes
- Research on the asymmetric synthesis of piperidine alkaloids, utilizing hydroxymethyl analogs like 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, reveals their importance in complex molecular constructions (Liu et al., 2008).
- The synthesis of fluorinated nitrogen heterocycles using gold catalysis and Selectfluor, involving analogs of 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, underscores their relevance in creating compounds with potential pharmaceutical applications (Simonneau et al., 2011).
Material Science and Crystallography
- The use of hydroxymethylpiperidine derivatives in the synthesis of lanthanide clusters demonstrates their role in creating materials with unique magnetic and optical properties, which could be vital for various technological applications (Alexandropoulos et al., 2011).
- Structural studies of complexes involving hydroxymethylpiperidine derivatives, such as those with p-hydroxybenzoic acid, provide insights into their potential applications in crystal engineering and materials science (Dega-Szafran et al., 2018).
properties
IUPAC Name |
3,3-difluoro-4-(hydroxymethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)4(3-10)1-2-9-5(6)11/h4,10H,1-3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOHWDXZRVYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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